
4-(Bromomethyl)-2-(trifluoromethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Bromomethyl)-2-(trifluoromethyl)oxazole” is a chemical compound that contains a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to an oxazole ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The trifluoromethyl group is a motif of great importance in pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would consist of an oxazole ring with a bromomethyl group attached at the 4-position and a trifluoromethyl group at the 2-position . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group is generally quite stable . The oxazole ring can also participate in various reactions .Applications De Recherche Scientifique
Synthesis of Oxazole Derivatives
4-(Bromomethyl)-2-(trifluoromethyl)oxazole serves as a reactive scaffold for the synthesis of extended oxazole compounds. Patil and Luzzio (2016) demonstrated its utility in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, highlighting its role in the concise synthesis of Oxaprozin, an anti-inflammatory drug, without focusing on drug usage or dosage (Patil & Luzzio, 2016).
Cross-Coupling Reactions
The compound and its derivatives are pivotal in cross-coupling reactions. Young et al. (2004) described the use of 4-bromomethyl-2-chlorooxazole in palladium-catalyzed cross-coupling reactions, leading to 2,4-disubstituted oxazoles. This methodology emphasizes the selectivity and versatility of oxazole derivatives in synthesizing complex molecular architectures (Young, Smith, & Taylor, 2004).
Gold-Catalyzed Oxidation Strategies
Luo et al. (2012) explored the role of oxazole derivatives in gold-catalyzed oxidation strategies for synthesizing 2,4-disubstituted oxazoles. Their work sheds light on the nuanced reactivities of α-oxo gold carbenes and their applications in constructing oxazole rings, offering insights into novel synthetic pathways and the strategic use of bidentate ligands in controlling reaction outcomes (Luo, Ji, Li, & Zhang, 2012).
Coordination Chemistry and Material Science
Oxazole derivatives also find applications in coordination chemistry and material science. Gómez, Muller, and Rocamora (1999) reviewed the transition metal coordination chemistry of oxazolines, a closely related class, highlighting their versatility as ligands in asymmetric catalysis and their potential in synthesizing new materials (Gómez, Muller, & Rocamora, 1999).
Development of Novel Antibacterial Agents
Furthermore, Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents, indicating the potential of oxazole derivatives in contributing to the development of new antibacterial compounds with improved safety profiles, steering clear from discussions on drug side effects (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Safety And Hazards
The safety and hazards associated with “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-(Trifluoromethyl)benzyl Bromide” is known to cause severe skin burns and eye damage, and may be corrosive to metals .
Orientations Futures
The future directions for research on “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” could include exploring its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science, given the importance of the trifluoromethyl group . Further studies could also focus on developing more efficient synthesis methods for such compounds.
Propriétés
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBNKJPMXFAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(trifluoromethyl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
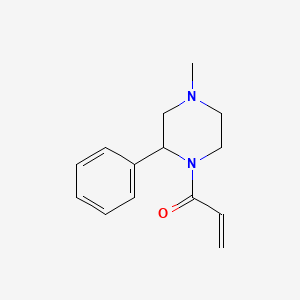
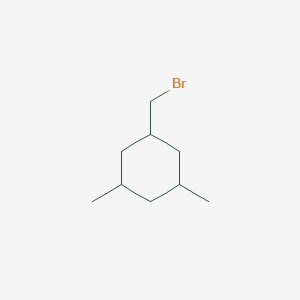
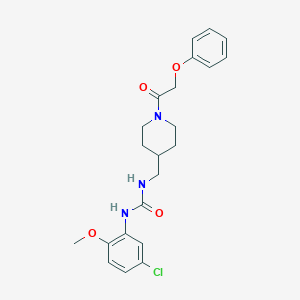
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)
![2-Methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B2715124.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B2715126.png)
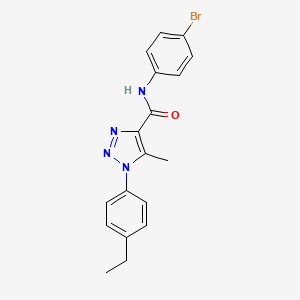
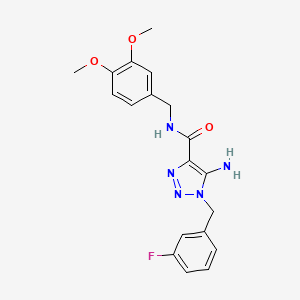
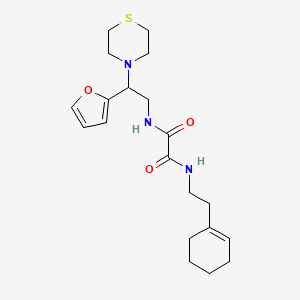
![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)